

Upacicalcet: A Technical Guide on Molecular Structure, Properties, and Therapeutic Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Upacicalcet is a novel, intravenously administered calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][2] As a positive allosteric modulator of the calcium-sensing receptor (CaSR), **Upacicalcet** effectively suppresses the secretion of parathyroid hormone (PTH), a key driver of SHPT pathogenesis.[1][3][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of **Upacicalcet**. Detailed summaries of key experimental data and methodologies are presented to support further research and development in the field of renal disease and mineral metabolism.

Molecular Structure and Physicochemical Properties

Upacicalcet, chemically known as (2S)-2-Amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid, is a small molecule with a distinct amino acid structure.[1][4] It is administered as a sodium salt hydrate.[5]



Property	Value	Reference
Molecular Formula	C11H14CIN3O6S	[1][6]
Molar Mass	351.76 g⋅mol-1	[1][7]
IUPAC Name	(2S)-2-Amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid	[1][7]
CAS Number	1333218-50-0	[1][7]
Administration Route	Intravenous	[1][2]

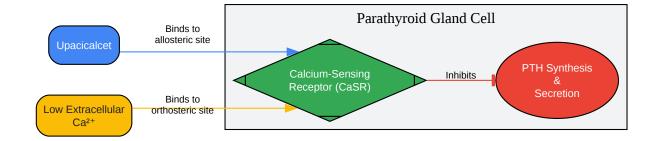
Mechanism of Action

Upacicalcet is a calcimimetic, meaning it mimics the effect of extracellular calcium.[5] It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells.[3][4]

The binding of **Upacicalcet** to the CaSR enhances the receptor's sensitivity to extracellular calcium.[5] This heightened sensitivity leads to the activation of the receptor even at lower calcium concentrations, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH).[1][5] By reducing circulating PTH levels, **Upacicalcet** helps to normalize calcium and phosphorus homeostasis, which is dysregulated in patients with secondary hyperparathyroidism due to chronic kidney disease.[5][7] A key differentiator for **Upacicalcet** is that it targets the amino acid binding site of the CaSR, a different site than that of other conventional calcimimetics.[3] This unique binding mechanism may offer therapeutic advantages, particularly for patients who do not respond well to existing treatments.[3]

Below is a diagram illustrating the signaling pathway of **Upacicalcet**'s action on the parathyroid cell.





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Upacicalcet's Mechanism of Action on the Parathyroid Cell.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in hemodialysis patients have demonstrated a dose-dependent increase in plasma concentrations of **Upacicalcet**.[8][9] The drug is administered intravenously three times a week at the end of each hemodialysis session.[1][2][10]

Parameter	Finding	Reference
Elimination	Approximately 80% is removed by a single hemodialysis session.	[8][9]
Accumulation	No significant accumulation with repeated administration.	[8][9]
Pharmacodynamic Effect	Dose-dependent reduction in serum intact parathyroid hormone (iPTH) and corrected calcium levels.	[8][9]

The pharmacodynamic effect of **Upacicalcet** is a direct consequence of its mechanism of action, leading to a rapid and sustained reduction in PTH levels.

Clinical Efficacy and Safety



The efficacy and safety of **Upacicalcet** have been evaluated in several clinical trials. A pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled study provided significant evidence of its therapeutic benefit in hemodialysis patients with SHPT.[1][11][12]

Efficacy

Primary Endpoint	Upacicalcet Group	Placebo Group	p-value	Reference
Mean iPTH levels of 60–240 pg/ml by weeks 22–24	67.0% (69/103)	8.0% (4/50)	<0.001	[1][11][12][13]
≥30% reduction in mean iPTH over weeks 22- 24	80.6%	8.0%	<0.001	[13]

Upacicalcet also demonstrated a significant reduction in serum corrected calcium levels compared to placebo.[1] Furthermore, it has been shown to decrease levels of fibroblast growth factor-23, bone-specific alkaline phosphatase, and other markers of bone turnover.[11] [12]

Safety

Upacicalcet is generally well-tolerated. The incidence of common side effects associated with calcimimetics, such as nausea and vomiting, has been reported to be low and comparable to placebo in some studies.[12] Hypocalcemia is a potential adverse event, and monitoring of serum calcium levels is recommended.[5]

Adverse Event	Upacicalcet Group	Placebo Group	Reference
Upper gastrointestinal adverse events	1.9% (2/103)	6.0% (3/50)	[13]
Serum corrected calcium <7.5 mg/dL	2.0% (2/103)	0% (0/50)	[12][13]



Experimental Protocols

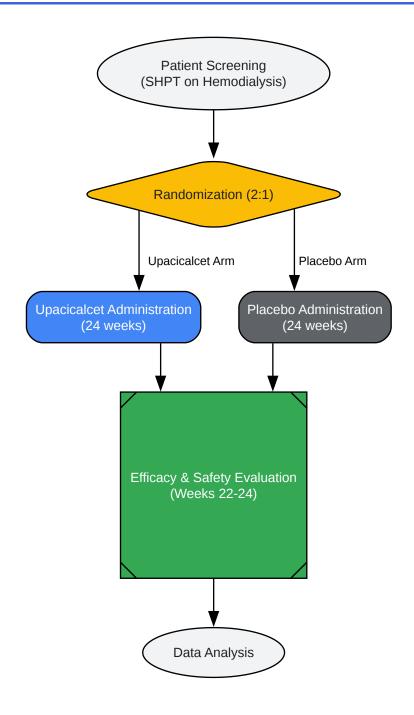
While complete, detailed experimental protocols are proprietary and not publicly available, the methodologies employed in key studies can be summarized as follows:

Phase 3 Clinical Trial for Efficacy and Safety

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][11][12]
- Participants: Hemodialysis patients with secondary hyperparathyroidism, characterized by serum intact PTH concentrations >240 pg/ml and corrected calcium concentrations ≥8.4 mg/dl.[12]
- Intervention: Intravenous administration of **Upacicalcet** or placebo three times a week at the end of each hemodialysis session for 24 weeks.[1][11][12] Doses were adjusted based on iPTH and corrected calcium levels.[1]
- Primary Outcome: The percentage of participants achieving the target mean serum iPTH concentration (60–240 pg/ml) at weeks 22–24.[1][11][12]
- Data Analysis: Comparison of the proportion of patients meeting the primary endpoint between the **Upacicalcet** and placebo groups.

The workflow for this clinical trial can be visualized as follows:





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Workflow of a Phase 3 Clinical Trial for Upacicalcet.

In Vitro CaSR Binding and Activity Assays

- Objective: To determine the binding site and agonistic activity of **Upacicalcet** on the human CaSR.[3]
- · Methodology:



- Cell Lines: HEK-293T cells expressing either wild-type or mutant human CaSR.[3]
- Binding Studies: Competitive binding assays were conducted to see if Upacicalcet competes with known ligands (e.g., L-tryptophan) for binding to the CaSR.[3]
- Activity Assays: Measurement of inositol-1 monophosphate accumulation as a downstream marker of CaSR activation in response to Upacicalcet.[3]
- In Silico Analysis: Molecular docking simulations were performed to model the binding interaction between **Upacicalcet** and the CaSR.[3]

Synthesis of Upacicalcet

The synthesis of **Upacicalcet** has been described in the literature. A general synthetic scheme involves the reaction of an aniline derivative with phenyl chloroformate, followed by treatment with an appropriate amine to form a urea intermediate.[2] Subsequent deprotection steps yield the final **Upacicalcet** molecule, which can then be converted to its hydrated sodium salt.[2]

Conclusion

Upacicalcet represents a significant advancement in the management of secondary hyperparathyroidism in hemodialysis patients. Its novel mechanism of action, targeting the amino acid binding site of the CaSR, coupled with its favorable efficacy and safety profile, establishes it as a valuable therapeutic option. The data presented in this technical guide underscore the robust scientific foundation for the clinical use of **Upacicalcet** and provide a comprehensive resource for researchers and clinicians in the field. Further investigation into its long-term effects on bone metabolism and cardiovascular outcomes is warranted.

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